molecular formula C7H5BF4O2 B1316089 2-Fluoro-6-(trifluoromethyl)phenylboronic acid CAS No. 313545-34-5

2-Fluoro-6-(trifluoromethyl)phenylboronic acid

Cat. No. B1316089
M. Wt: 207.92 g/mol
InChI Key: TXBRJTKFAYXKMV-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the empirical formula C7H5BF4O2 . It has a molecular weight of 207.92 and is commonly used in laboratory settings .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group, a trifluoromethyl group, and a fluorine atom . The compound has a density of 1.4±0.1 g/cm3 .


Chemical Reactions Analysis

Boronic acids, including 2-Fluoro-6-(trifluoromethyl)phenylboronic acid, are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

2-Fluoro-6-(trifluoromethyl)phenylboronic acid has a boiling point of 267.3±50.0 °C at 760 mmHg . It has a vapor pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 53.4±3.0 kJ/mol . The compound is solid at room temperature .

Scientific Research Applications

Catalyst in Organic Synthesis

2-Fluoro-6-(trifluoromethyl)phenylboronic acid and related compounds have been explored as catalysts in organic synthesis. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for the dehydrative amidation between carboxylic acids and amines, facilitating α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Application in Organic Fluorination

Compounds similar to 2-Fluoro-6-(trifluoromethyl)phenylboronic acid are utilized in organic fluorination processes. For instance, research has demonstrated the application of these compounds in the concurrent fluoro-trifluoromethylation of arylacetylenes (Zhang, Wan, & Bie, 2017).

Radiopharmaceutical Synthesis

In radiopharmaceutical research, compounds like 2-Fluoro-6-(trifluoromethyl)phenylboronic acid are employed for synthesizing radiotracers. For example, an arylboronic ester was used in the electrophilic fluorination process to produce 6-[(18)F]fluoro-L-DOPA, a radiotracer (Stenhagen et al., 2013).

Synthesis of Intermediate Compounds

These boronic acids have been employed in synthesizing intermediate compounds for various applications, such as in the manufacture of pharmaceuticals. For instance, a practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for flurbiprofen, was developed using a related boronic acid (Qiu, Gu, Zhang, & Xu, 2009).

Surface Chemistry Studies

In surface chemistry, derivatives of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid are used to study adsorption mechanisms. Spectroscopic studies have been conducted to understand the influence of substituents on the adsorption of phenylboronic acids (Piergies et al., 2013).

Protective Groups in Organic Transformations

Certain derivatives serve as protective groups in organic transformations. For example, 2,6-Bis(trifluoromethyl)phenylboronic esters are used as effective protective groups for diols, with their deprotection being facilitated by protodeboronation (Urata, Nojima, Makino, & Shimada, 2019).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, may cause respiratory irritation, and can cause skin and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future applications of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid could involve its use in the synthesis of various organic compounds. For instance, it could be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

properties

IUPAC Name

[2-fluoro-6-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-5-3-1-2-4(7(10,11)12)6(5)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBRJTKFAYXKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584266
Record name [2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(trifluoromethyl)phenylboronic acid

CAS RN

313545-34-5
Record name B-[2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313545-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TP Pabst, L Quach, KT MacMillan, PJ Chirik - Chem, 2021 - cell.com
Synthetic and mechanistic investigations into the C(sp 2 )-H borylation of various electronically diverse arenes catalyzed by bis(phosphine)pyridine ( iPr PNP) cobalt complexes are …
Number of citations: 14 www.cell.com
TP Pabst - 2022 - search.proquest.com
The generation of synthetically versatile organoboronate products is among the most valuable C–H functionalizations. In most cases, arene C (sp 2)–H borylations are catalyzed by …
Number of citations: 2 search.proquest.com
H Murafuji, H Sugawara, M Goto, Y Oyama… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of 1,3,6-trisubstituted 1,4-diazepan-7-ones were prepared as kallikrein 7 (KLK7, stratum corneum chymotryptic enzyme) inhibitors. Previously reported compounds 1–3 were …
Number of citations: 7 www.sciencedirect.com

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